molecular formula C23H23N3O2 B8474847 8-(1H-Indene-2-carbonyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 62620-98-8

8-(1H-Indene-2-carbonyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B8474847
Key on ui cas rn: 62620-98-8
M. Wt: 373.4 g/mol
InChI Key: YWRPPCFVBVFMLS-UHFFFAOYSA-N
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Patent
US04051248

Procedure details

Indene-2-carboxylic acid (12.8g) is dissolved in dry tetrahydrofuran (300 ml), cooled to 0° C, treated with N-methylmorpholine (40 drops), triethylamine (12 ml) and ethyl chloroformate (8.6g) and stirred for 30 minutes. To this mixture is added a suspension of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (20.0g) in dry tetrahydrofuran (200 ml) and the mixture is stirred at 0° C for 30 minutes. The mixture is allowed to warm to room temperature and stirred for 16 hours. The precipitated solids are filtered off, washed with additional tetrahydrofuran, and the filtrate is concentrated. The semi-solid residue is dissolved in chloroform, washed with water and saturated sodium bicarbonate solution, dried, and concentrated to give the crude product.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
8.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.C(N(CC)CC)C.ClC(OCC)=O.[C:26]1([N:32]2[C:36]3([CH2:41][CH2:40][NH:39][CH2:38][CH2:37]3)[C:35](=[O:42])[NH:34][CH2:33]2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>O1CCCC1.CN1CCOCC1>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([N:39]1[CH2:38][CH2:37][C:36]2([N:32]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[CH2:33][NH:34][C:35]2=[O:42])[CH2:41][CH2:40]1)=[O:12]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
C1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CNC(C12CCNCC2)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.6 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture is added
STIRRING
Type
STIRRING
Details
the mixture is stirred at 0° C for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The precipitated solids are filtered off
WASH
Type
WASH
Details
washed with additional tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The semi-solid residue is dissolved in chloroform
WASH
Type
WASH
Details
washed with water and saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1C(=CC2=CC=CC=C12)C(=O)N1CCC2(C(NCN2C2=CC=CC=C2)=O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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